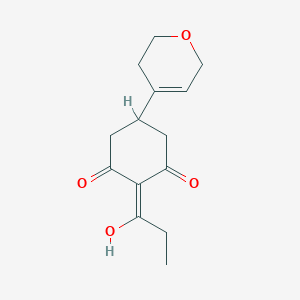
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone is a complex organic compound featuring a cyclohexenone core substituted with a hydroxy group, a propionyl group, and a dihydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone typically involves multi-step organic reactions. One common approach is the aldol condensation of a cyclohexenone derivative with a suitable aldehyde, followed by the introduction of the dihydropyran moiety through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and organic solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dihydropyran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.
Substitution: Nucleophiles like amines or thiols, acidic or basic catalysts.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dihydropyran derivatives.
Aplicaciones Científicas De Investigación
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dihydropyran moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone is unique due to its combination of a cyclohexenone core with a dihydropyran moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-(3,6-dihydro-2H-pyran-4-yl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H18O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h3,10,15H,2,4-8H2,1H3 |
Clave InChI |
QEHHCOJQYNLGHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1C(=O)CC(CC1=O)C2=CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



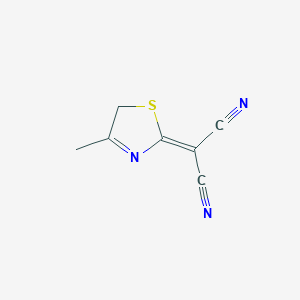

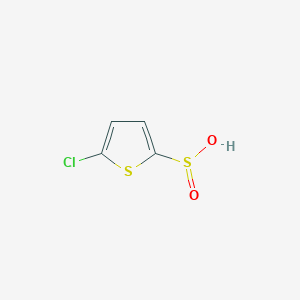
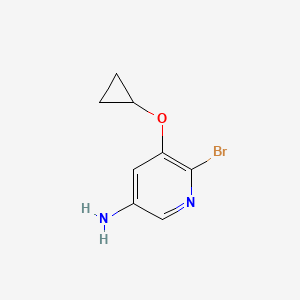
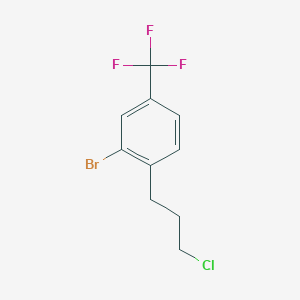

![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
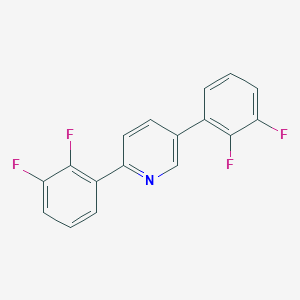

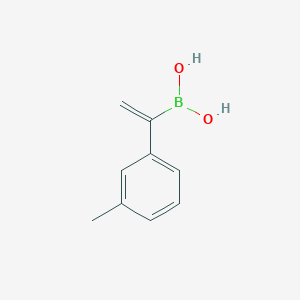

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
